2-(Pyridin-2-yl)pentanoic acid hydrochloride

Descripción general

Descripción

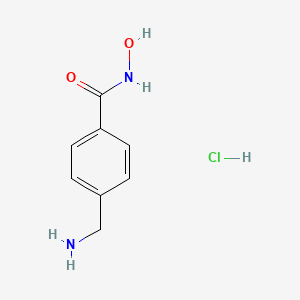

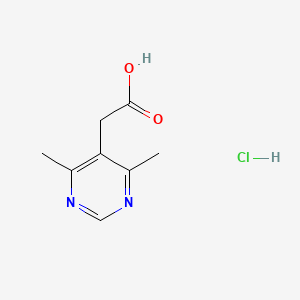

2-(Pyridin-2-yl)pentanoic acid hydrochloride, also known as 2-PyPA, is an organic compound1. It has a molecular formula of C10H14ClNO2 and a molecular weight of 215.67 g/mol1.

Synthesis Analysis

The synthesis of 2-(Pyridin-2-yl)pentanoic acid hydrochloride is not explicitly mentioned in the available literature. However, related compounds such as 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized for biological studies2. These compounds were designed and synthesized to evaluate their biological activities against immortalized rat hepatic stellate cells (HSC-T6)2.Molecular Structure Analysis

The molecular structure of 2-(Pyridin-2-yl)pentanoic acid hydrochloride is not directly available from the search results. However, the molecular formula is C10H14ClNO21.Chemical Reactions Analysis

Specific chemical reactions involving 2-(Pyridin-2-yl)pentanoic acid hydrochloride are not detailed in the available literature. However, related compounds such as 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and their reactions studied2.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2-(Pyridin-2-yl)pentanoic acid hydrochloride are not directly available from the search results. However, it is known that it has a molecular weight of 215.67 g/mol1.Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for potential anti-fibrotic activities .

- Methods of Application : The compounds were synthesized and their anti-fibrotic activities were evaluated by determining the hydroxyproline content in HSC-T6 cells .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Synthesis of Pyridin-2-yl-methanones

- Scientific Field : Organic Chemistry

- Application Summary : An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .

- Methods of Application : The reaction was catalyzed by copper and involved the direct oxidation of Csp3-H bonds .

- Results : Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, underwent the reaction well to obtain the corresponding products in moderate to good yields .

Synthesis of N-hetaryl Carbamates

- Scientific Field : Organic Chemistry

- Application Summary : A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .

- Methods of Application : The synthesis is environmentally friendly and suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

- Results : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo [h]quinolin-2-yl carbamate has also been successfully synthesized .

Synthesis of Fluorinated Pyridines

- Scientific Field : Medicinal Chemistry

- Application Summary : Fluorine-18 labeling and the pharmacological evaluation of a 2-fluoropyridine analog of ABP688 .

- Methods of Application : The study involves the synthesis of a 2-fluoropyridine analog and its evaluation as a potential mGluR 5 imaging agent .

- Results : The study is still ongoing and results are yet to be published .

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

- Scientific Field : Organic Chemistry

- Application Summary : A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

- Methods of Application : The synthesis involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

- Results : The method has been successfully used to synthesize a variety of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .

Safety And Hazards

The specific safety and hazards associated with 2-(Pyridin-2-yl)pentanoic acid hydrochloride are not directly available from the search results.

Direcciones Futuras

The future directions of research involving 2-(Pyridin-2-yl)pentanoic acid hydrochloride are not explicitly mentioned in the available literature. However, related compounds such as 2-(pyridin-2-yl) pyrimidine derivatives have shown potential for development into novel anti-fibrotic drugs2.

Propiedades

IUPAC Name |

2-pyridin-2-ylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-5-8(10(12)13)9-6-3-4-7-11-9;/h3-4,6-8H,2,5H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIIIGYACPGNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)pentanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)

![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)